

PU141: A Novel p300/CBP Inhibitor Demonstrates Preclinical Efficacy in Neuroblastoma

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Compound of Interest

Compound Name: PU141

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[City, State] – December 8, 2025 – The novel small molecule **PU141**, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), is showing promise in preclinical studies for the treatment of neuroblastoma, a common pediatric cancer. This guide provides an in-depth comparison of **PU141**'s efficacy against established chemotherapeutic agents, details the experimental methodologies used to evaluate this novel compound, and illustrates its mechanism of action.

Comparative Efficacy of PU141 in Neuroblastoma

PU141 has demonstrated significant antitumor activity in in vitro and in vivo models of neuroblastoma. A comparative analysis of its potency against standard-of-care chemotherapeutics reveals its potential as a targeted therapeutic agent.

Data Summary: In Vitro Cytotoxicity in Neuroblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **PU141** in the SK-N-SH neuroblastoma cell line and for established chemotherapy drugs in various neuroblastoma cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons may not be entirely representative.

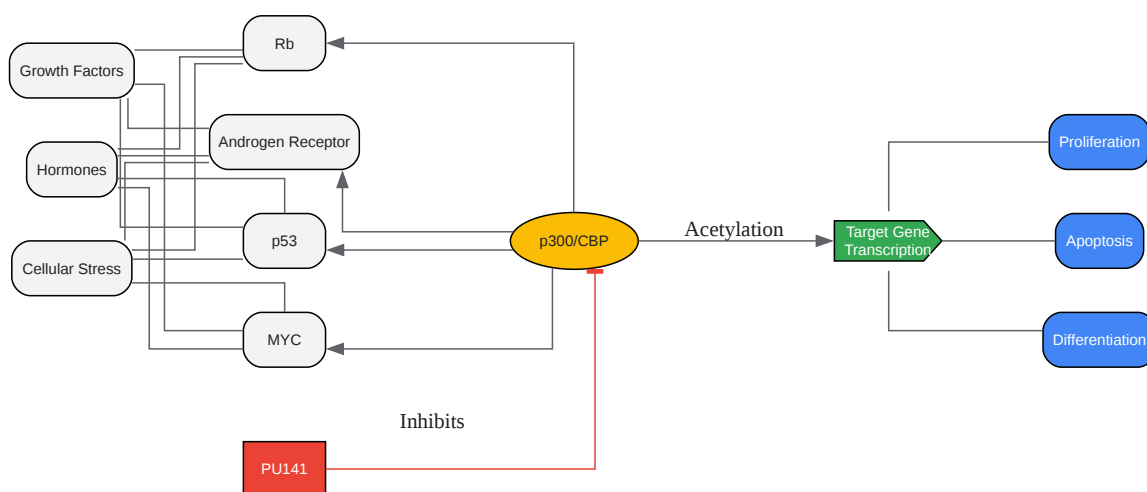
Drug	Cell Line(s)	IC50 (μM)	Citation(s)
PU141	SK-N-SH	Not explicitly stated, but growth inhibition shown at 25mg/kg in vivo	[1][2]
Cisplatin	CHP 100, SK-N-MC, CHP 126	~1 - 10	[3]
Etoposide (VP-16)	CHP 100, SK-N-MC, CHP 126	~0.1 - 1	[3]
Doxorubicin	CHP 100, SK-N-MC, CHP 126	~0.01 - 0.1	[3]
Topotecan	SK-N-BE(2), SK-N-DZ (MYCN-amplified)	~0.02 - 0.04	[4]
SH-SY-5Y, SK-N-SH, SK-N-AS (non-MYCN amplified)	~0.005 - 0.01	[4]	

In Vivo Efficacy in a Neuroblastoma Xenograft Model

In a study utilizing a neuroblastoma xenograft mouse model with SK-N-SH cells, **PU141** demonstrated significant inhibition of tumor growth when administered intraperitoneally.[1][2][5] This provides crucial evidence of its potential therapeutic efficacy in a living organism.

Mechanism of Action: Targeting the p300/CBP Signaling Axis

PU141 exerts its anticancer effects by selectively inhibiting the histone acetyltransferase activity of p300 and CBP.[1][2] These proteins are critical co-activators for a multitude of transcription factors that regulate genes involved in cell proliferation, differentiation, and apoptosis.[6][7] By inhibiting p300/CBP, **PU141** can disrupt the transcriptional program that drives cancer cell growth and survival.



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Caption: p300/CBP signaling pathway and the inhibitory action of **PU141**.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of **PU141**.

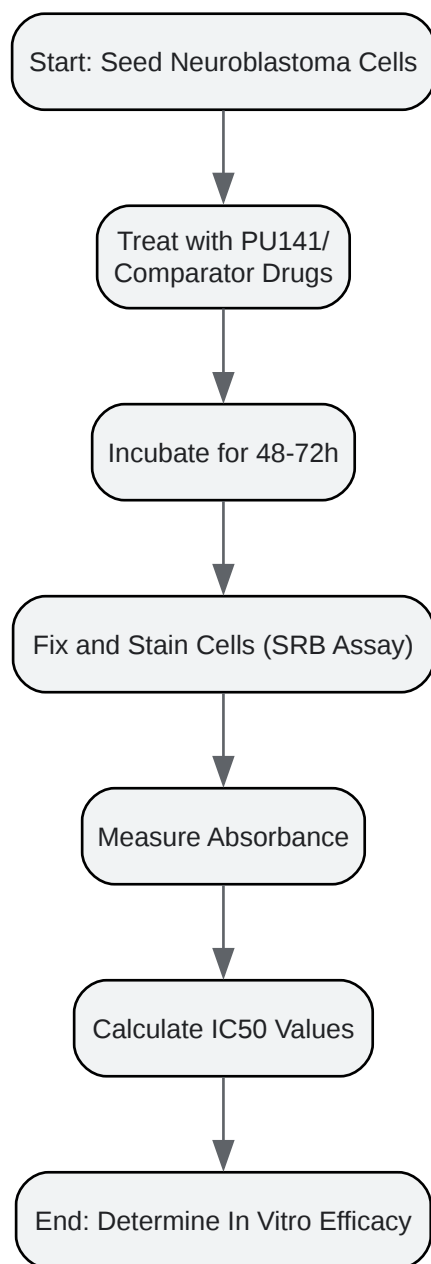
In Vitro Cell Viability Assay

A common method to assess the cytotoxic effects of **PU141** on neuroblastoma cell lines is the Sulforhodamine B (SRB) assay.

- Cell Culture: Human neuroblastoma cell lines (e.g., SK-N-SH) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO₂.

- **Drug Treatment:** Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with a range of concentrations of **PU141** or a vehicle control (e.g., DMSO).
- **Incubation:** The treated cells are incubated for a specified period, typically 48-72 hours.
- **Cell Fixation and Staining:** After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye.
- **Measurement:** The absorbance of the stained cells is measured using a microplate reader at a specific wavelength (e.g., 515 nm). The IC₅₀ value is then calculated from the dose-response curve.



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Caption: Workflow for in vitro cytotoxicity assessment of **PU141**.

In Vivo Neuroblastoma Xenograft Model

To evaluate the in vivo efficacy of **PU141**, a xenograft mouse model is utilized.

- **Cell Implantation:** Human neuroblastoma cells (e.g., SK-N-SH) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Drug Administration:** Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. **PU141** is administered, typically via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle solution.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers.
- **Endpoint:** The study is concluded when tumors in the control group reach a certain size or after a predetermined treatment period. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Directions

The preclinical data for **PU141** suggest that it is a promising candidate for the treatment of neuroblastoma. Its selective inhibition of p300/CBP offers a targeted approach that may differ from traditional chemotherapy. Further investigation, including head-to-head in vivo comparison studies with standard-of-care agents and detailed pharmacokinetic and pharmacodynamic analyses, is warranted to fully elucidate its therapeutic potential and pave the way for potential clinical trials.

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